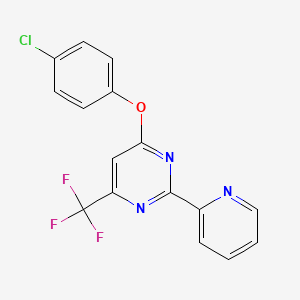

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux. The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .Scientific Research Applications

1. Synthesis and Chemical Properties

- Ultrasound-mediated synthesis methods have been developed for similar compounds, demonstrating their potential as anticancer agents against various human tumor cell lines (Tiwari et al., 2016).

- Novel synthesis approaches for related pyrazole and pyrazolopyrimidine derivatives have been explored, contributing to the diversity of these compounds for various applications (Rahmouni et al., 2014).

2. Anticancer and Antimicrobial Activities

- Compounds similar to 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile have shown promising results in anticancer activities, particularly against specific cancer cell lines (Tiwari et al., 2016).

- These compounds have also demonstrated significant antimicrobial properties, broadening their potential therapeutic applications (Rahmouni et al., 2014).

3. Corrosion Inhibition

- In materials science, certain derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential in industrial applications (Yadav et al., 2016).

4. Antiprotozoal Activity

- Related imidazole derivatives have been synthesized with a focus on antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2008).

5. Prebiotic Synthesis Studies

- Studies have explored the conversion of related imidazole derivatives to purines, which is significant in understanding prebiotic chemistry and the origins of life (Sanchez et al., 1968).

6. Application in Green Chemistry

- Innovative green chemistry approaches have been employed in synthesizing Schiff base derivatives of pyrazole nuclei, demonstrating the environmentally friendly synthesis of these compounds (Karati et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to inhibit the growth of certain cell lines . This suggests that 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile may have potential cytotoxic activities.

Action Environment

The action of similar compounds has been studied in vitro , but the impact of environmental factors such as pH, temperature, and presence of other molecules on the compound’s action needs further investigation.

properties

IUPAC Name |

5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDKKVSZPULNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327867 | |

| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile | |

CAS RN |

551921-57-4 | |

| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

methanone](/img/structure/B2886498.png)